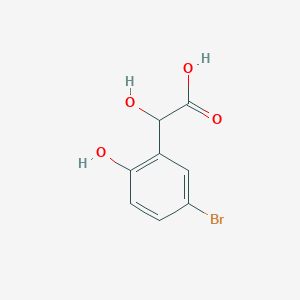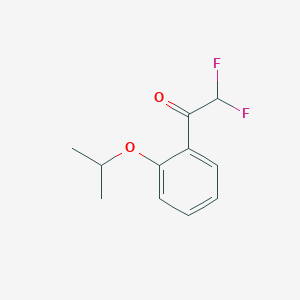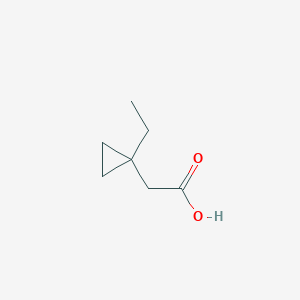
2-(1-ethylcyclopropyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethylcyclopropyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a cyclopropyl ring substituted with an ethyl group at the 1-position and an acetic acid moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylcyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-ethylcyclopropylmethanol with a suitable oxidizing agent to form the corresponding aldehyde, which is then further oxidized to the carboxylic acid. Another method involves the alkylation of cyclopropylacetic acid with ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
2-(1-ethylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of acyl derivatives or esters.
科学的研究の応用
2-(1-ethylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(1-ethylcyclopropyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Cyclopropylacetic acid: Similar structure but lacks the ethyl substitution.
Ethylacetic acid: Contains an ethyl group but lacks the cyclopropyl ring.
Cyclopropylmethanol: Contains a cyclopropyl ring but has a hydroxyl group instead of a carboxylic acid.
Uniqueness
2-(1-ethylcyclopropyl)acetic acid is unique due to the presence of both the cyclopropyl ring and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
2-(1-ethylcyclopropyl)acetic acid |
InChI |
InChI=1S/C7H12O2/c1-2-7(3-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) |
InChIキー |
WBBQXJQRPOWIDZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


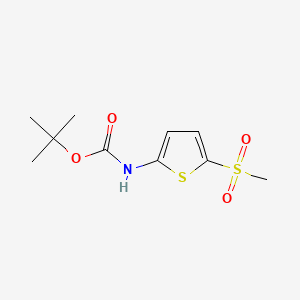
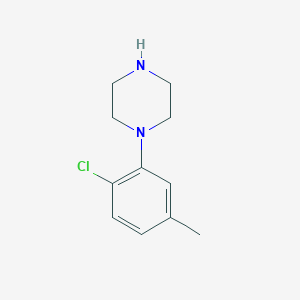


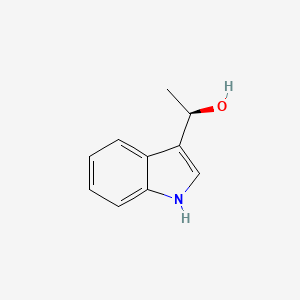

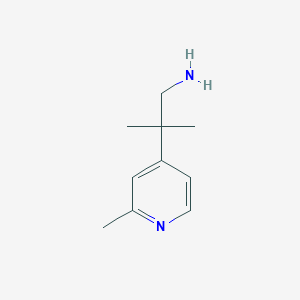


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
